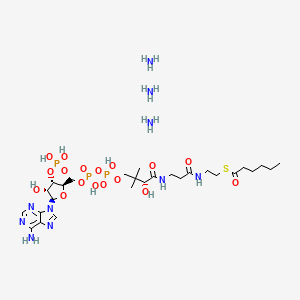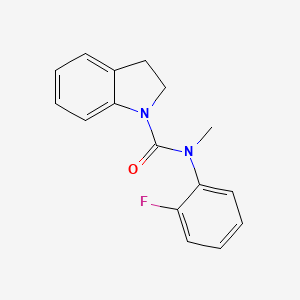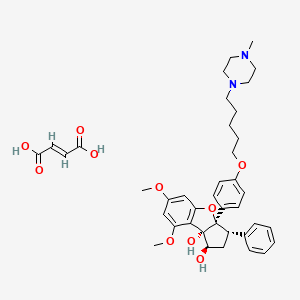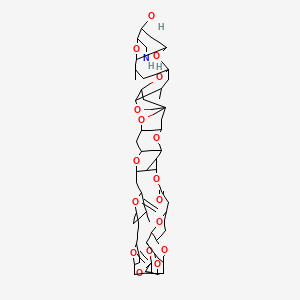
Hexanoyl-Coenzyme A (triammonium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanoyl-Coenzyme A (triammonium) is a medium-chain fatty acyl Coenzyme A that serves as an acyl donor substrate for ghrelin O-acyltransferase (GOAT) . This compound is crucial in various biochemical processes, particularly in the metabolism of fatty acids and the synthesis of certain hormones.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexanoyl-Coenzyme A (triammonium) is synthesized through a series of chemical reactions involving the acylation of Coenzyme A with hexanoic acid. The process typically involves the activation of hexanoic acid with a coupling reagent, followed by its reaction with Coenzyme A in the presence of a base .
Industrial Production Methods: Industrial production of Hexanoyl-Coenzyme A (triammonium) involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, often involving continuous flow chemistry techniques .
Análisis De Reacciones Químicas
Types of Reactions: Hexanoyl-Coenzyme A (triammonium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexanoyl-CoA derivatives.
Reduction: Reduction reactions can convert it into different fatty acyl-CoA compounds.
Substitution: It can participate in substitution reactions where the hexanoyl group is replaced by other acyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions include various acyl-CoA derivatives, which are essential intermediates in metabolic pathways .
Aplicaciones Científicas De Investigación
Hexanoyl-Coenzyme A (triammonium) has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study the activity of acyltransferases.
Biology: It plays a role in the study of metabolic pathways involving fatty acid synthesis and degradation.
Medicine: Research on Hexanoyl-Coenzyme A (triammonium) contributes to understanding metabolic disorders and developing therapeutic interventions.
Industry: It is utilized in the production of biochemicals and pharmaceuticals.
Mecanismo De Acción
Hexanoyl-Coenzyme A (triammonium) exerts its effects by serving as an acyl donor in enzymatic reactions. The primary molecular target is ghrelin O-acyltransferase (GOAT), which uses Hexanoyl-Coenzyme A to acylate ghrelin, a hormone involved in appetite regulation. This acylation is crucial for ghrelin’s biological activity .
Comparación Con Compuestos Similares
Octanoyl-Coenzyme A: Another medium-chain fatty acyl CoA, but with an eight-carbon chain.
Butyryl-Coenzyme A: A short-chain fatty acyl CoA with a four-carbon chain.
Palmitoyl-Coenzyme A: A long-chain fatty acyl CoA with a sixteen-carbon chain.
Uniqueness: Hexanoyl-Coenzyme A (triammonium) is unique due to its specific role as a preferred substrate for GOAT, which distinguishes it from other acyl-CoA compounds. This specificity makes it particularly valuable in research focused on ghrelin and related metabolic pathways .
Propiedades
Fórmula molecular |
C27H55N10O17P3S |
|---|---|
Peso molecular |
916.8 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexanethioate;azane |
InChI |
InChI=1S/C27H46N7O17P3S.3H3N/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34;;;/h14-16,20-22,26,37-38H,4-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42);3*1H3/t16-,20-,21-,22+,26-;;;/m1.../s1 |
Clave InChI |
MXEFXWIYODKXEJ-GUOUMXCNSA-N |
SMILES isomérico |
CCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
SMILES canónico |
CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,5-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-5-oxopentanoic acid](/img/structure/B12381743.png)












![(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B12381828.png)
